D-Glucose

Catalog No.
S1916198
CAS No.
2280-44-6
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose

CAS Number

2280-44-6

Product Name

D-Glucose

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N

SMILES

Array

solubility

Soluble
In water, 5.46X10+5 mg/L at 30 °C, 4.79X10+5 mg/L at 20 °C
Very soluble in water
Slightly soluble in ethanol; insoluble in acetone, ethyl acetate; soluble in pyrine
Solubility in water: soluble

Synonyms

Anhydrous Dextrose, D Glucose, D-Glucose, Dextrose, Dextrose, Anhydrous, Glucose, Glucose Monohydrate, Glucose, (alpha-D)-Isomer, Glucose, (beta-D)-Isomer, Glucose, (DL)-Isomer, Glucose, (L)-Isomer, L Glucose, L-Glucose, Monohydrate, Glucose

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O

The exact mass of the compound D-Glucose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1200.0 mg/mlsolubility in water: soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Cellular Metabolism:

  • D-glucose serves as the primary fuel source for most cells in living organisms. Scientists use D-glucose to study metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. These pathways are essential for energy production within cells [Pubmed Central, National Institutes of Health (.gov) ""].

Biochemistry and Molecular Biology:

  • D-glucose is a crucial molecule in various biochemical and molecular biology studies. Researchers utilize it to investigate enzyme function, transporter mechanisms, and cellular signaling processes related to glucose uptake and utilization [National Center for Biotechnology Information (.gov) ""].

Drug Discovery and Development:

  • D-glucose plays a role in research on diabetes, cancer, and other diseases with abnormal glucose metabolism. Scientists use it to develop and test drugs that target these conditions [National Institutes of Health (.gov) ""].

Neuroscience Research:

  • D-glucose is used in studies on brain function and memory. Researchers investigate how the brain regulates glucose uptake and how it affects cognitive performance [ScienceDirect ""].

Industrial Applications:

  • D-glucose has applications in the biotechnology industry for the production of biofuels and other bioproducts through fermentation processes [National Center for Biotechnology Information (.gov) ""].

D-Glucose, also known as dextrose, is a simple sugar and an aldohexose with the molecular formula C6H12O6C_6H_{12}O_6. It is one of the most abundant monosaccharides found in nature and serves as a primary energy source for living organisms. D-Glucose exists in both open-chain and cyclic forms, with the cyclic forms being more stable in aqueous solutions. The two predominant cyclic forms are alpha-D-glucopyranose and beta-D-glucopyranose, which interconvert through a process known as mutarotation . D-Glucose is characterized by its sweet taste and high solubility in water, making it a common ingredient in food products and beverages.

- Carbohydrate - Britannica" class="citation ml-xs inline" data-state="closed" href="https://www.britannica.com/science/carbohydrate/Chemical-reactions" rel="nofollow noopener" target="_blank"> .
  • Esterification: D-Glucose can undergo esterification with acids to form sugar esters, such as glucose pentaacetate .
  • D-Glucose plays a crucial role in biological systems. It is a primary substrate for cellular respiration, providing energy through glycolysis and the Krebs cycle. In humans, it is essential for brain function and is tightly regulated by hormones such as insulin and glucagon. Abnormal levels of D-Glucose can lead to metabolic disorders like diabetes mellitus. Additionally, D-Glucose serves as a signaling molecule in various biochemical pathways, influencing processes such as cell growth and differentiation .

    D-Glucose can be synthesized through several methods:

    • Hydrolysis of Sucrose: Sucrose can be hydrolyzed using dilute acids or enzymes (invertase) to yield equimolar amounts of D-glucose and D-fructose .
    • Hydrolysis of Starch: Starch, a polysaccharide, can be converted into D-glucose through acid hydrolysis or enzymatic action (amylases) at elevated temperatures .
    • Chemical Synthesis: Laboratory synthesis involves the use of various organic reactions, including aldol condensation and oxidation-reduction reactions, to construct the glucose molecule from simpler precursors

      D-Glucose has numerous applications across various fields:

      • Food Industry: Used as a sweetener, preservative, and fermentation substrate in beverages and baked goods.
      • Pharmaceuticals: Employed in intravenous solutions for hydration and energy supply in clinical settings.
      • Biotechnology: Acts as a carbon source for microbial fermentation processes in the production of biofuels and biochemicals.
      • Research: Utilized in studies related to metabolism, diabetes research, and enzymology .

    Research on D-Glucose interactions includes its effects on enzyme activity, cellular signaling pathways, and its role in glycation processes linked to aging and diabetes complications. Studies have shown that D-glucose can influence the activity of various enzymes involved in carbohydrate metabolism and affect insulin signaling pathways. Additionally, it has been investigated for its role in glycation reactions that lead to advanced glycation end-products (AGEs), contributing to diabetic complications

    D-Glucose shares structural similarities with several other monosaccharides. Here are some comparable compounds:

    CompoundTypeKey Differences
    D-FructoseKetoseContains a ketone group instead of an aldehyde group; sweeter than D-glucose.
    D-GalactoseAldohexoseEpimer at C-4; less sweet than D-glucose.
    L-GlucoseEnantiomerMirror image of D-glucose; not metabolized by humans.
    D-MannoseAldohexoseEpimer at C-2; involved in glycoprotein synthesis.
    D-RibosePentoseFive carbon atoms; crucial for nucleic acid synthesis.

    D-Glucose is unique due to its widespread presence in nature as an energy source and its pivotal role in metabolic pathways compared to other sugars. Its specific structure allows it to participate effectively in biological processes like glycolysis while also serving as a precursor for larger carbohydrates like starch and cellulose .

    Photosynthetic Production in Plants

    Plants represent the primary biological factory for D-glucose biosynthesis through the fundamental process of photosynthesis. This complex metabolic process harnesses solar energy to convert atmospheric carbon dioxide and water into glucose molecules, with oxygen released as a byproduct [1] [2]. The overall photosynthetic equation demonstrates the remarkable efficiency of this natural system: 6CO₂ + 6H₂O + light energy → C₆H₁₂O₆ + 6O₂ [2].

    The photosynthetic apparatus in plants operates through two interconnected phases: the light-dependent reactions that capture solar energy and generate adenosine triphosphate and nicotinamide adenine dinucleotide phosphate, and the light-independent Calvin cycle that utilizes these energy carriers to fix atmospheric carbon dioxide into organic molecules [3] [4]. During photosynthesis, approximately 30-50% of photoassimilates in plant leaves are partitioned into starch synthesis, demonstrating the significant role of glucose production in plant metabolism [5].

    Calvin Cycle Mechanisms for D-Glucose Synthesis

    The Calvin cycle, also known as the light-independent reactions or dark phase of photosynthesis, represents the biochemical machinery responsible for converting inorganic carbon dioxide into organic glucose molecules [3] [4]. This cyclic pathway operates in the stroma of chloroplasts and consists of three distinct phases: carbon fixation, reduction, and regeneration of the starting molecule [3] [6].

    Carbon Fixation Phase

    The initial carbon fixation phase begins when atmospheric carbon dioxide combines with ribulose bisphosphate, a five-carbon sugar molecule, through the catalytic action of ribulose bisphosphate carboxylase/oxygenase, commonly known as rubisco [3] [6] [4]. This enzyme, recognized as the most abundant protein on Earth, facilitates the attachment of carbon dioxide to ribulose bisphosphate, forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate [3] [6]. Each turn of the Calvin cycle fixes one molecule of carbon dioxide, requiring six complete turns to accumulate the six carbon atoms necessary for glucose synthesis [7] [8].

    Reduction Phase

    The reduction phase constitutes the energy-intensive component of glucose biosynthesis, requiring both adenosine triphosphate and nicotinamide adenine dinucleotide phosphate generated during the light-dependent reactions [3] [6]. In this phase, 3-phosphoglycerate molecules undergo a two-step conversion process. Initially, adenosine triphosphate provides phosphate groups to convert 3-phosphoglycerate into 1,3-bisphosphoglycerate. Subsequently, nicotinamide adenine dinucleotide phosphate donates electrons to reduce 1,3-bisphosphoglycerate into glyceraldehyde-3-phosphate, the actual three-carbon sugar product of the Calvin cycle [3] [6].

    Regeneration Phase

    The regeneration phase ensures the continuous operation of the Calvin cycle by recycling glyceraldehyde-3-phosphate molecules to regenerate ribulose bisphosphate [3] [6] [4]. This complex network of reactions, sometimes referred to as the "carbohydrate scramble," requires additional adenosine triphosphate input and involves the coordinated action of multiple enzymes to maintain the cycle's functionality [3].

    Energy Requirements and Efficiency

    The complete synthesis of one glucose molecule through the Calvin cycle demands substantial energy investment. For every glucose molecule produced, the cycle consumes 18 molecules of adenosine triphosphate and 12 molecules of nicotinamide adenine dinucleotide phosphate, representing a total energy cost equivalent to 30 adenosine triphosphate molecules [8]. This high energy requirement reflects the thermodynamic challenge of converting low-energy carbon dioxide into high-energy organic compounds.

    ParameterValueUnits
    CO₂ molecules fixed per glucose6molecules
    Calvin cycle turns required6turns
    ATP molecules consumed18molecules
    NADPH molecules consumed12molecules
    Total energy cost (ATP equivalent)30ATP equivalents
    Net glucose yield per 6 CO₂1 moleculeC₆H₁₂O₆

    Starch Biosynthesis and Glucose Polymerization

    Following its initial synthesis through the Calvin cycle, D-glucose undergoes further metabolic transformation into starch, the primary storage polysaccharide in plants [5] [9]. Starch biosynthesis represents a critical pathway for glucose polymerization, enabling plants to store excess carbohydrates during periods of active photosynthesis for subsequent utilization during darkness or stress conditions [2] [5].

    Adenosine Diphosphate-Glucose Formation

    The starch biosynthetic pathway begins with the activation of glucose through the formation of adenosine diphosphate-glucose, the direct precursor for starch synthesis [5] [10] [11]. Adenosine diphosphate-glucose pyrophosphorylase catalyzes the conversion of glucose-1-phosphate and adenosine triphosphate to adenosine diphosphate-glucose and inorganic pyrophosphate [5] [10]. This reaction is considered the committed step of starch synthesis and is subject to complex allosteric regulation, with 3-phosphoglycerate serving as an activator and inorganic phosphate acting as an inhibitor [5].

    In photosynthetically active chloroplasts, the generation of adenosine diphosphate-glucose directly links to the Calvin cycle through the conversion of fructose-6-phosphate to glucose-6-phosphate and subsequently to glucose-1-phosphate [5]. The irreversible nature of adenosine diphosphate-glucose synthesis is maintained by plastidial alkaline pyrophosphatase, which hydrolyzes the pyrophosphate product into two molecules of orthophosphate [5].

    Starch Synthase Activities

    Starch synthesis involves the coordinated action of multiple starch synthase isoforms, each contributing specific functions to the overall polymerization process [5] [12] [13]. Starch synthases elongate the non-reducing ends of glucose chains using adenosine diphosphate-glucose as the glucosyl donor, forming α-1,4-glycosidic linkages that constitute the backbone of starch polymers [5] [11].

    Starch synthase I primarily functions in the synthesis of short glucan chains, while starch synthase II plays a crucial role in the biosynthesis of intermediate-length chains that form the backbone of amylopectin structure [12]. The granule-bound starch synthase operates within the starch granule matrix and is responsible for amylose synthesis, producing the linear glucose polymer that constitutes 20-30% of most plant starches [5].

    Branching Enzyme Function

    Starch branching enzymes introduce α-1,6-glycosidic linkages that create the branched architecture characteristic of amylopectin [5] [10]. These enzymes cleave existing α-1,4-linkages and transfer the released glucan segments to form new α-1,6 branch points, generating the complex branched structure that enables efficient glucose storage and rapid mobilization [10]. The coordinated action of different branching enzyme isoforms creates the hierarchical branching pattern essential for proper starch granule formation [5].

    Debranching Enzyme Regulation

    Debranching enzymes contribute to starch biosynthesis by selectively removing specific α-1,6-linkages, fine-tuning the branching pattern and ensuring proper starch structure [5]. These enzymes work in concert with starch synthases and branching enzymes to create the precise molecular architecture required for optimal starch function [5].

    EnzymeFunctionProductLocation
    ADP-glucose pyrophosphorylase (AGPase)Converts glucose-1-phosphate + ATP to ADP-glucoseADP-glucose (activated glucose)Plastid stroma
    Starch synthase I (SSI)Elongates α-1,4-glucan chainsLinear glucan chainsPlastid stroma
    Starch synthase II (SSII)Synthesizes intermediate amylopectin chainsBranched amylopectinPlastid stroma
    Granule-bound starch synthase (GBSS)Synthesizes amylose within granulesAmylose polymerStarch granule matrix
    Starch branching enzyme I (SBEI)Creates α-1,6 branch pointsBranched starch structurePlastid stroma
    Starch branching enzyme II (SBEII)Creates short α-1,6 branchesFine branch architecturePlastid stroma
    Debranching enzyme (DBE)Removes specific α-1,6 branchesRefined starch structurePlastid stroma

    Microbial Synthesis Pathways

    Microorganisms have evolved sophisticated mechanisms for D-glucose biosynthesis that operate independently of photosynthetic processes. These pathways enable prokaryotic and eukaryotic microbes to synthesize glucose from non-carbohydrate precursors through gluconeogenesis and specialized metabolic routes [14] [15]. The microbial capacity for glucose production represents a fundamental adaptation that allows these organisms to maintain cellular energy homeostasis and support biosynthetic processes under diverse environmental conditions.

    Bacterial Gluconeogenesis in Prokaryotic Systems

    Bacterial gluconeogenesis represents a critical metabolic pathway that enables prokaryotic organisms to synthesize D-glucose from various non-carbohydrate carbon sources [14] [15] [16]. This pathway operates as essentially the reverse of glycolysis, incorporating three unique enzymatic reactions that make the overall process thermodynamically favorable [15]. The standard free energy change for bacterial gluconeogenesis is approximately -36 kilocalories per mole, compared to -74 kilocalories per mole for glycolysis [15].

    Initiation Through Pyruvate Carboxylation

    The bacterial gluconeogenesis pathway begins with the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase [16] [17] [18]. This reaction requires adenosine triphosphate, bicarbonate ion, and the coenzyme biotin, which functions as a carbon dioxide carrier to transport the carboxyl group to the enzyme active site [16] [18]. The carboxylation step represents the first committed reaction in glucose biosynthesis and provides the four-carbon intermediate necessary for subsequent conversions [16].

    Phosphoenolpyruvate Formation

    The conversion of oxaloacetate to phosphoenolpyruvate occurs through the action of phosphoenolpyruvate carboxykinase, which catalyzes both decarboxylation and phosphorylation in a single reaction [16] [17] [18]. This enzyme utilizes guanosine triphosphate as the phosphate donor while simultaneously removing the carboxyl group introduced in the previous step [16]. The reaction proceeds through a retro-aldol mechanism similar to that observed in the citric acid cycle [16].

    Gluconeogenic Enzyme Cascade

    Following phosphoenolpyruvate formation, the gluconeogenic pathway utilizes many of the same enzymes found in glycolysis, but operating in the reverse direction [15] [16]. The pathway proceeds through 2-phosphoglycerate, 3-phosphoglycerate, 1,3-bisphosphoglycerate, and glyceraldehyde-3-phosphate, with each step carefully regulated to ensure net glucose synthesis rather than glucose degradation [15].

    Terminal Glucose Formation

    The final steps of bacterial gluconeogenesis involve the conversion of triose phosphates to fructose-1,6-bisphosphate through aldolase, followed by dephosphorylation to fructose-6-phosphate by fructose-1,6-bisphosphatase [15] [16]. Phosphoglucose isomerase then converts fructose-6-phosphate to glucose-6-phosphate, and finally, glucose-6-phosphatase catalyzes the terminal dephosphorylation to produce free D-glucose [16].

    Energy Requirements and Regulation

    Complete glucose synthesis from two pyruvate molecules requires 4 molecules of adenosine triphosphate, 2 molecules of guanosine triphosphate, and 2 molecules of nicotinamide adenine dinucleotide for the reducing equivalents [15] [16]. The pathway is subject to sophisticated allosteric regulation, with key enzymes responding to cellular energy status and metabolite concentrations [19]. Fructose-1,6-bisphosphate and phosphoenolpyruvate serve as important regulatory metabolites that coordinate glycolytic and gluconeogenic flux [19].

    StepSubstrateProductKey EnzymeEnergy Requirement
    1PyruvateOxaloacetatePyruvate carboxylase1 ATP
    2OxaloacetatePhosphoenolpyruvatePhosphoenolpyruvate carboxykinase1 GTP
    3Phosphoenolpyruvate2-PhosphoglycerateEnolase0
    42-Phosphoglycerate3-PhosphoglyceratePhosphoglycerate mutase0
    53-Phosphoglycerate1,3-BisphosphoglyceratePhosphoglycerate kinase1 ATP
    61,3-BisphosphoglycerateGlyceraldehyde-3-phosphateGlyceraldehyde-3-phosphate dehydrogenase1 NADH
    7Glyceraldehyde-3-phosphateDihydroxyacetone phosphateTriose phosphate isomerase0
    8Dihydroxyacetone phosphateFructose-1,6-bisphosphateAldolase0
    9Fructose-1,6-bisphosphateFructose-6-phosphateFructose-1,6-bisphosphatase0
    10Fructose-6-phosphateGlucose-6-phosphatePhosphoglucose isomerase0
    11Glucose-6-phosphateD-GlucoseGlucose-6-phosphatase0

    Glycogen Biosynthesis in Prokaryotes

    Many bacterial species synthesize glycogen as a glucose storage polymer through a pathway that shares similarities with plant starch biosynthesis [20] [21] [22]. The bacterial glycogen biosynthesis pathway involves adenosine diphosphate-glucose pyrophosphorylase, glycogen synthase, and glycogen branching enzyme [21] [22]. Adenosine diphosphate-glucose pyrophosphorylase serves as the regulatory enzyme, responding to allosteric effectors such as fructose-1,6-bisphosphate and adenosine monophosphate [20] [23].

    The bacterial glycogen synthase generates linear α-1,4-linked glucose chains using adenosine diphosphate-glucose as the substrate, while the branching enzyme introduces α-1,6-linkages to create the branched polymer structure [21] [22]. The regulation of bacterial glycogen metabolism involves complex allosteric mechanisms that coordinate glucose storage with cellular energy needs [20] [22].

    Yeast-Mediated Carbohydrate Metabolism

    Yeast species, particularly Saccharomyces cerevisiae, exhibit sophisticated carbohydrate metabolism systems that can both produce and consume D-glucose depending on environmental conditions [24] [25] [26]. These unicellular eukaryotic organisms have evolved multiple pathways for glucose synthesis and storage, including gluconeogenesis, glycogen metabolism, and trehalose biosynthesis [24] [25].

    Yeast Gluconeogenesis Pathway

    Yeast gluconeogenesis operates through mechanisms similar to those found in other eukaryotic organisms, utilizing non-carbohydrate precursors such as ethanol, pyruvate, and amino acids to synthesize glucose [26]. The pathway becomes particularly active during growth on non-fermentable carbon sources or under conditions of glucose depletion [27]. Key regulatory enzymes include fructose-1,6-bisphosphatase and phosphoenolpyruvate carboxykinase, which are subject to transcriptional and post-translational regulation [26].

    Hexokinase-Mediated Glucose Sensing

    Hexokinase 2 plays a central role in yeast glucose metabolism, serving both as the first enzyme in glycolysis and as a glucose sensor that regulates gene expression [28]. This enzyme is highly expressed during growth on glucose and exhibits dual localization in both the cytoplasm and nucleus [28]. The nuclear localization of hexokinase 2 is dependent on a specific amino acid sequence and is involved in the transcriptional regulation of glucose-responsive genes [28].

    Storage Carbohydrate Metabolism

    Yeast cells maintain two distinct glucose storage systems: glycogen and trehalose [24] [25]. Both storage carbohydrates are synthesized from glucose-6-phosphate, which serves as the major regulatory metabolite coordinating their synthesis and degradation [24] [25]. The metabolism of these storage compounds is controlled by complex regulatory networks involving cyclic adenosine monophosphate, protein kinases Snf1 and Pho85, and the Target of Rapamycin signaling pathway [24] [25].

    Glycogen synthesis in yeast involves glycogen synthase, which elongates glucose chains using uridine diphosphate-glucose as the donor substrate [24]. The regulation of glycogen metabolism responds to nutrient availability and cellular energy status, with synthesis occurring during favorable growth conditions and degradation activated during nutrient limitation [24] [25].

    Trehalose biosynthesis proceeds through a two-step pathway involving trehalose-6-phosphate synthase and trehalose-6-phosphate phosphatase [24] [25]. This disaccharide serves multiple functions in yeast physiology, including stress protection, energy storage, and regulation of glycolytic flux [24] [25]. The trehalose pathway is particularly important during sporulation and stress responses [29].

    Metabolic Engineering Applications

    Recent advances in metabolic engineering have demonstrated the potential for enhancing glucose production in yeast through targeted genetic modifications [30]. Dynamic control of storage carbohydrate metabolism can redirect metabolic flux toward glucose synthesis and secretion, improving the production of glucose-derived chemicals [30]. These approaches involve modulating the expression of key enzymes in storage carbohydrate pathways to optimize glucose availability for biotechnological applications [30].

    Metabolic PathwayKey Regulatory EnzymeGlucose RoleRegulatory Signal
    Glycolysis (glucose catabolism)Hexokinase 2 (Hxk2)Primary substrate for energy productionGlucose-6-phosphate (+)
    Gluconeogenesis (glucose synthesis)Fructose-1,6-bisphosphataseEnd product from non-carbohydrate precursorsGlucose-6-phosphate (-)
    Glycogen synthesisGlycogen synthaseBuilding block for glucose storage polymerGlucose-6-phosphate (+)
    Glycogen degradationGlycogen phosphorylaseProduct released from glycogen breakdowncAMP (+), Snf1 kinase (+)
    Trehalose synthesisTrehalose-6-phosphate synthasePrecursor for disaccharide storage formGlucose-6-phosphate (+)
    Trehalose degradationTrehalose-6-phosphate phosphataseProduct from trehalose hydrolysisNutrient depletion (+)

    Cyanobacterial Glucose Production

    Recent research has demonstrated the potential for direct photosynthetic glucose production using engineered cyanobacteria [31] [32]. Synechococcus elongatus PCC 7942 has been modified to accumulate and secrete glucose by eliminating native glucokinase activity [31] [32]. The removal of glucokinase function prevents glucose phosphorylation and subsequent catabolism, allowing glucose to accumulate intracellularly and eventually be secreted into the culture medium [31].

    The engineered cyanobacterial strains can achieve glucose production titers of 1.5-5.0 grams per liter without requiring heterologous catalytic enzymes or transporters [31] [32]. This approach represents a significant advancement in direct glucose production from carbon dioxide and demonstrates the potential for microbial systems to complement plant-based glucose production [31] [32].

    Biosynthesis SystemEnergy SourceCarbon SourceEnergy Cost Per GlucoseTypical Yield
    Plant Calvin CycleLight energy (photosynthesis)Atmospheric CO₂18 ATP + 12 NADPH30-50% of photoassimilates
    Bacterial GluconeogenesisChemical energy (ATP/GTP)Pyruvate, lactate, amino acids4 ATP + 2 GTP + 2 NADHVariable (stress-dependent)
    Yeast GluconeogenesisChemical energy (ATP/GTP)Pyruvate, ethanol, amino acids6 ATP + 2 NADH1-5 g/L (engineered strains)
    Cyanobacterial PhotosynthesisLight energy (photosynthesis)Atmospheric CO₂18 ATP + 12 NADPH1.5-5 g/L (direct secretion)

    Glycolytic Catabolism

    Enzymatic Regulation of Glucose-6-Phosphate Isomerization

    Glucose-6-phosphate isomerization represents a critical regulatory point in glucose metabolism, catalyzed by phosphoglucose isomerase (phosphoglucoisomerase), which facilitates the reversible conversion between glucose-6-phosphate and fructose-6-phosphate [1] [2]. This dimeric enzyme functions as the second step in glycolysis and exhibits multifunctional properties beyond its catalytic role [3].

    The enzymatic regulation of phosphoglucose isomerase occurs through multiple sophisticated mechanisms. Protein kinase CK2 phosphorylates the enzyme at serine-185, resulting in decreased enzymatic activity through conformational changes that affect the allosteric kinetic properties [4]. This phosphorylation-dependent regulation creates distinct enzyme forms, with phosphorylated variants showing reduced catalytic efficiency while maintaining cytokine activity [4]. The regulation extends to subcellular localization, where glucose concentrations influence the nuclear-cytoplasmic distribution of the enzyme through glucokinase regulatory protein interactions [5].

    Environmental factors significantly modulate enzyme activity, with optimal performance occurring at pH 7.5 and temperature of 40°C [2]. Competitive inhibition by 6-phosphogluconic acid, an intermediate of the pentose phosphate pathway, provides regulatory crosstalk between glucose utilization pathways [6]. Under hypoxic conditions, hypoxia-inducible factor 1 upregulates phosphoglucose isomerase expression, enhancing glycolytic flux when oxygen availability is limited [7].

    The enzyme demonstrates remarkable substrate specificity while maintaining broad regulatory responsiveness. Product inhibition mechanisms ensure balanced metabolite concentrations, preventing excessive accumulation of either glucose-6-phosphate or fructose-6-phosphate [8]. These regulatory networks integrate cellular energy status, redox state, and metabolic demands to optimize glucose utilization efficiency.

    Adenosine Triphosphate Yield and Energy Equivalents in Aerobic versus Anaerobic Conditions

    The energetic efficiency of glucose catabolism varies dramatically between aerobic and anaerobic conditions, reflecting fundamental differences in metabolic pathway utilization and electron transport mechanisms. Under anaerobic conditions, glycolysis produces a net yield of 2 adenosine triphosphate molecules per glucose molecule through substrate-level phosphorylation [9] [10]. This process involves the consumption of 2 adenosine triphosphate molecules during the preparatory phase and generation of 4 adenosine triphosphate molecules during the payoff phase [11].

    Aerobic glycolysis maintains the same direct adenosine triphosphate yield of 2 molecules per glucose, but the additional production of 2 reduced nicotinamide adenine dinucleotide molecules enables further energy generation through oxidative phosphorylation [12]. Each reduced nicotinamide adenine dinucleotide molecule yields approximately 2.5 adenosine triphosphate equivalents through the electron transport chain, bringing the total aerobic glycolytic yield to approximately 7 adenosine triphosphate equivalents per glucose molecule [12] [13].

    Complete aerobic respiration, incorporating glycolysis, the citric acid cycle, and oxidative phosphorylation, generates 30-32 adenosine triphosphate molecules per glucose molecule [9] [14]. This dramatic increase reflects the efficiency of oxidative phosphorylation, where the majority of adenosine triphosphate production occurs through chemiosmotic coupling rather than substrate-level phosphorylation [14] [15].

    The efficiency calculations must account for transport costs and membrane permeability factors. In eukaryotic cells, the malate-aspartate shuttle system transports cytosolic reduced nicotinamide adenine dinucleotide into mitochondria, yielding 2.5 adenosine triphosphate per reduced nicotinamide adenine dinucleotide, while the glycerol phosphate shuttle yields only 1.5 adenosine triphosphate per reduced nicotinamide adenine dinucleotide [9]. These transport mechanisms significantly influence the final energy yield calculations.

    Anaerobic glycolysis provides rapid energy production with high power output but limited total capacity [16]. The process generates adenosine triphosphate approximately 100 times faster than oxidative phosphorylation but produces significantly less total energy per substrate molecule [17]. This trade-off between power and efficiency determines the preferential utilization of anaerobic glycolysis during high-intensity, short-duration activities versus aerobic metabolism for sustained energy production.

    Gluconeogenic Regulation

    Substrate Cycling Between Pyruvate and Oxaloacetate

    Gluconeogenesis requires sophisticated bypass mechanisms to overcome the thermodynamically irreversible steps of glycolysis, with the pyruvate-to-oxaloacetate conversion representing a critical regulatory node [18] [19]. This transformation involves pyruvate carboxylase, which catalyzes the adenosine triphosphate-dependent carboxylation of pyruvate to form oxaloacetate [20] [21]. The reaction requires biotin as a cofactor and is allosterically activated by acetyl-coenzyme A, creating a regulatory link between fatty acid oxidation and gluconeogenesis [19] [21].

    Substrate cycling between pyruvate and oxaloacetate creates an energy-consuming futile cycle when both glycolytic and gluconeogenic pathways operate simultaneously [22]. The opposing enzymes pyruvate kinase and pyruvate carboxylase/phosphoenolpyruvate carboxykinase can theoretically operate concurrently, resulting in net adenosine triphosphate hydrolysis without productive glucose synthesis [22]. However, hormonal regulation prevents this wasteful cycling through reciprocal control mechanisms [22].

    The pyruvate carboxylase reaction occurs exclusively within mitochondria, necessitating transport mechanisms to deliver oxaloacetate to the cytosolic gluconeogenic machinery [19]. The malate-aspartate shuttle system facilitates this transport, with mitochondrial malate dehydrogenase reducing oxaloacetate to malate, which crosses the mitochondrial membrane and undergoes reoxidation to oxaloacetate in the cytosol [19]. This shuttle system simultaneously transports reducing equivalents and carbon skeletons essential for gluconeogenesis.

    Phosphoenolpyruvate carboxykinase completes the pyruvate bypass by converting cytosolic oxaloacetate to phosphoenolpyruvate using guanosine triphosphate as the phosphate donor [19] [21]. This decarboxylation reaction is energetically favorable and represents the rate-limiting step in gluconeogenesis from most precursors [23]. The enzyme exhibits tissue-specific expression patterns, with highest activity in liver and kidney tissues that perform substantial gluconeogenesis [23].

    The energetic cost of the pyruvate-to-phosphoenolpyruvate conversion totals 4 adenosine triphosphate equivalents per glucose molecule synthesized, reflecting the energy investment required to reverse glycolytic flux [18]. This substantial energy requirement necessitates concurrent fatty acid oxidation to provide the adenosine triphosphate and reducing equivalents essential for gluconeogenesis [18].

    Hormonal Control Mechanisms in Hepatic Glucose Production

    Hepatic glucose production represents a tightly regulated process controlled by multiple hormonal signals that coordinate glucose homeostasis with nutritional status and energy demands [5] [24]. Insulin and glucagon serve as the primary antagonistic regulators, with insulin promoting glucose storage and utilization while glucagon stimulates glucose production and release [24] [25].

    Insulin exerts its inhibitory effects on hepatic glucose production through both direct and indirect mechanisms [24] [26]. Direct effects include the phosphorylation and cytoplasmic sequestration of Forkhead box protein O1 transcription factors, which normally activate expression of gluconeogenic enzymes phosphoenolpyruvate carboxykinase and glucose-6-phosphatase [24] [27]. Insulin signaling through the phosphatidylinositol 3-kinase/protein kinase B pathway promotes Forkhead box protein O1 phosphorylation and nuclear exclusion, effectively blocking gluconeogenic gene transcription [24].

    Indirect insulin effects involve the suppression of adipose tissue lipolysis, reducing the delivery of glycerol and free fatty acids to the liver [5] [28]. This substrate limitation constrains gluconeogenic flux while simultaneously reducing the acetyl-coenzyme A availability required for pyruvate carboxylase activation [5]. The dual mechanism ensures comprehensive inhibition of hepatic glucose production during fed states.

    Glucagon and catecholamines activate hepatic glucose production through cyclic adenosine monophosphate-dependent protein kinase A signaling [24] [27]. This pathway promotes the phosphorylation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, favoring its phosphatase activity and reducing fructose-2,6-bisphosphate concentrations [27]. The resulting relief of fructose-1,6-bisphosphatase inhibition facilitates gluconeogenic flux [27].

    Glucocorticoids provide additional regulatory control through direct transcriptional induction of phosphoenolpyruvate carboxykinase and tyrosine aminotransferase [24]. These hormones become particularly important during stress conditions, ensuring adequate glucose production to meet elevated metabolic demands [24]. The glucocorticoid receptor mediates these effects through binding to glucocorticoid response elements in target gene promoters [24].

    The integration of these hormonal signals creates a sophisticated regulatory network that maintains glucose homeostasis across varying physiological conditions. Portal insulin concentrations provide rapid local regulation of hepatic metabolism, while systemic hormone levels coordinate whole-body glucose utilization and production [5]. This hierarchical control system ensures appropriate glucose availability while preventing excessive hepatic glucose output during fed states.

    Pentose Phosphate Pathway Interactions

    Reduced Nicotinamide Adenine Dinucleotide Phosphate Generation for Biosynthetic Redox Reactions

    The pentose phosphate pathway serves as the primary cytosolic source of reduced nicotinamide adenine dinucleotide phosphate, providing essential reducing equivalents for biosynthetic processes and antioxidant defense mechanisms [29] [30]. The oxidative branch of this pathway generates two molecules of reduced nicotinamide adenine dinucleotide phosphate per glucose-6-phosphate molecule through sequential reactions catalyzed by glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase [29] [31].

    Glucose-6-phosphate dehydrogenase represents the rate-limiting enzyme and primary regulatory point for the oxidative pentose phosphate pathway [32] [31]. This enzyme exhibits complex regulation through multiple mechanisms, including product inhibition by reduced nicotinamide adenine dinucleotide phosphate and competitive inhibition by physiological concentrations of adenosine triphosphate [33]. The enzyme exists in equilibrium between active dimeric and inactive monomeric forms, with the ratio influenced by reduced nicotinamide adenine dinucleotide phosphate/oxidized nicotinamide adenine dinucleotide phosphate ratios and glucose-6-phosphate availability [30].

    The reduced nicotinamide adenine dinucleotide phosphate generated serves multiple critical cellular functions. In fatty acid synthesis, reduced nicotinamide adenine dinucleotide phosphate provides reducing equivalents for acetyl-coenzyme A carboxylase and fatty acid synthase reactions [30] [31]. Cholesterol biosynthesis requires substantial reduced nicotinamide adenine dinucleotide phosphate input, particularly for 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity [31]. Additionally, reduced nicotinamide adenine dinucleotide phosphate supports nucleotide synthesis through ribonucleotide reductase and dihydrofolate reductase activities [33].

    Antioxidant defense represents another crucial function of pentose phosphate pathway-derived reduced nicotinamide adenine dinucleotide phosphate [32] [34]. Glutathione reductase uses reduced nicotinamide adenine dinucleotide phosphate to maintain glutathione in its reduced state, protecting cells against oxidative damage [32]. This function becomes particularly important in erythrocytes, which lack other antioxidant systems and depend entirely on the pentose phosphate pathway for oxidative stress protection [32] [34].

    The pathway exhibits remarkable flexibility in responding to cellular demands [31]. Under conditions requiring extensive biosynthesis, glucose-6-phosphate flux preferentially diverts into the oxidative pentose phosphate pathway to generate needed reduced nicotinamide adenine dinucleotide phosphate [31]. Conversely, when reduced nicotinamide adenine dinucleotide phosphate demands are low, glucose-6-phosphate continues through glycolysis for energy production [31]. This metabolic plasticity ensures optimal resource allocation based on immediate cellular requirements.

    Ribose-5-Phosphate Synthesis for Nucleotide Biosynthesis

    Ribose-5-phosphate synthesis through the pentose phosphate pathway provides the essential pentose sugar backbone required for nucleotide and nucleic acid biosynthesis [29] [35]. The non-oxidative branch of the pentose phosphate pathway generates ribose-5-phosphate through the isomerization of ribulose-5-phosphate, catalyzed by ribose-5-phosphate isomerase [35] [36]. This reaction represents a critical branch point determining carbon flux between energy metabolism and biosynthetic pathways.

    The formation of ribose-5-phosphate depends on cellular growth requirements and nucleotide demands [35] [37]. During periods of rapid cell division, increased deoxyribonucleic acid and ribonucleic acid synthesis drives enhanced ribose-5-phosphate production [35] [38]. The enzyme ribose-phosphate diphosphokinase converts ribose-5-phosphate to phosphoribosyl pyrophosphate, the activated precursor for both de novo purine synthesis and salvage pathways [35] [37].

    Phosphoribosyl pyrophosphate serves as the foundation for all nucleotide biosynthetic pathways [37] [39]. In de novo purine synthesis, glutamine phosphoribosyl pyrophosphate amidotransferase catalyzes the first committed step, incorporating the amide nitrogen of glutamine into the growing purine ring [39]. The subsequent nine reactions ultimately produce inosine monophosphate, which serves as the precursor for adenosine and guanosine nucleotides [39].

    The salvage pathways also depend on phosphoribosyl pyrophosphate availability for efficient nucleotide recycling [37] [39]. Hypoxanthine-guanine phosphoribosyltransferase and adenine phosphoribosyltransferase catalyze the direct incorporation of purine bases into nucleotides using phosphoribosyl pyrophosphate as the ribose-phosphate donor [39]. These pathways become particularly important during conditions of limited glucose availability or enhanced nucleotide turnover.

    Metabolic regulation ensures coordinated ribose-5-phosphate production with nucleotide demands [39]. The enzyme ribose-5-phosphate isomerase exhibits allosteric regulation by nucleotide concentrations, with high adenosine triphosphate levels reducing enzyme activity and limiting further ribose-5-phosphate formation [36]. Additionally, the anaphase-promoting complex/cyclosome coordinates ribose-5-phosphate levels with cell cycle progression, ensuring adequate nucleotide availability during deoxyribonucleic acid synthesis phases [40].

    The integration of ribose-5-phosphate synthesis with central metabolism demonstrates the pathway's critical role in supporting cellular proliferation [39]. During metabolic stress or nutrient limitation, cells can degrade existing nucleotides to generate ribose-5-phosphate for redistribution into essential biosynthetic pathways [39]. This metabolic flexibility ensures maintenance of nucleotide pools essential for cellular survival and function.

    Specialized Fermentation Pathways

    Mixed-Acid Fermentation in Engineered Escherichia coli Strains

    Mixed-acid fermentation in Escherichia coli represents a complex metabolic strategy for anaerobic energy generation, producing multiple end products including acetate, lactate, ethanol, formate, succinate, hydrogen gas, and carbon dioxide [41] [42]. This fermentation pathway enables Escherichia coli to maintain energy production and redox balance under oxygen-limited conditions while generating industrially valuable compounds [43] [44].

    The engineering of Escherichia coli strains has focused on redirecting mixed-acid fermentation toward enhanced production of specific metabolites [45] [43]. Systematic gene deletions targeting pyruvate-forming enzymes, including phosphoenolpyruvate:carbohydrate phosphotransferase system glucose-specific enzyme II, pyruvate kinase F, and pyruvate kinase A, have successfully increased succinate production by over sevenfold [45]. These modifications reduce pyruvate availability for competing fermentation pathways, forcing metabolic flux toward succinate formation through phosphoenolpyruvate carboxylase activity.

    Advanced metabolic engineering strategies combine rational gene deletion with computational modeling to optimize fermentation outcomes [45] [43]. The simultaneous deletion of lactate dehydrogenase and pyruvate formate lyase eliminates major competing pathways while maintaining essential adenosine triphosphate-generating reactions [43] [44]. Additional modifications targeting alcohol dehydrogenase and phosphate acetyltransferase further refine product distributions toward desired endpoints.

    The redox balance requirements of mixed-acid fermentation necessitate careful consideration of reduced nicotinamide adenine dinucleotide regeneration pathways [41] [43]. Each fermentation product contributes differently to maintaining the reduced nicotinamide adenine dinucleotide/oxidized nicotinamide adenine dinucleotide ratio, with lactate formation consuming one reduced nicotinamide adenine dinucleotide molecule per pyruvate, ethanol formation consuming two reduced nicotinamide adenine dinucleotide molecules per acetyl-coenzyme A, and succinate formation providing reduced nicotinamide adenine dinucleotide oxidation through fumarate reduction [41].

    Engineered strains demonstrate remarkable metabolic flexibility, adapting fermentation patterns based on environmental conditions and genetic modifications [45] [44]. The incorporation of heterologous enzymes, such as citrate synthase and aconitase from Corynebacterium glutamicum, enables novel product formation including itaconic acid production under anaerobic conditions [44]. These engineering approaches expand the biotechnological applications of Escherichia coli fermentation beyond traditional organic acid production.

    Lactic Acid Production via Cytochrome Oxidase-Deficient Mutants

    Cytochrome oxidase-deficient bacterial mutants represent a unique approach to enhanced lactic acid production by eliminating aerobic respiratory capacity and forcing fermentative metabolism even under oxic conditions [46] [47]. The systematic deletion of cytochrome oxidases in Escherichia coli, including cytochrome bd oxidase, cytochrome bo oxidase, and cytochrome bd-II oxidase, creates strains that cannot utilize oxygen as a terminal electron acceptor [47].

    The evolved cytochrome oxidase-deficient Escherichia coli strain demonstrates remarkable phenotypic adaptation following adaptive evolution under aerobic conditions [47]. After 60 days of selection pressure, these mutants achieve growth rates equivalent to wild-type Escherichia coli under anaerobic conditions while producing lactic acid as the predominant fermentation product [47]. One evolved population produces D-lactate as the sole fermentation product with yields approaching 0.8 grams per gram of glucose consumed [47].

    The metabolic adaptation involves significant changes in gene expression patterns and enzymatic activities [47]. Upregulation of genes including ygiN and sodAB partially compensates for the eliminated cytochrome oxidases, explaining the residual oxygen consumption observed in evolved strains [47]. The activation of lactate dehydrogenase pathways ensures efficient reduced nicotinamide adenine dinucleotide oxidation and maintains redox balance during aerobic growth.

    Respiratory-deficient lactic acid bacteria naturally exhibit enhanced lactate production when heme biosynthesis or cytochrome assembly is impaired [48]. These organisms compensate for reduced respiratory capacity by increasing fermentative flux, resulting in higher lactate yields and altered metabolic product distributions [48]. The phenomenon demonstrates the metabolic plasticity of bacteria in adapting to respiratory limitations.

    The biotechnological applications of cytochrome oxidase-deficient mutants extend beyond simple lactate production [46] [49]. These strains can undergo directed evolution to produce specific lactate stereoisomers, with some mutants preferentially generating D-lactate while others produce L-lactate [49]. The metabolic engineering of glycerol dehydrogenase in cytochrome oxidase-deficient backgrounds has enabled D-lactate production from alternative substrates including glycerol and xylose [49].

    The regulatory mechanisms controlling lactic acid production in cytochrome oxidase-deficient mutants involve complex interactions between respiratory gene expression and fermentative enzyme activities [50] [48]. The disruption of normal respiratory regulation triggers compensatory responses that enhance lactate dehydrogenase expression and activity [51]. These adaptations demonstrate the inherent flexibility of bacterial metabolism in responding to genetic and environmental perturbations that limit normal respiratory function.

    Physical Description

    Watery odorless colorless liquid. Denser than water and soluble in water. Hence sinks in and mixes with water. (USCG, 1999)
    Liquid; Dry Powder; Liquid, Other Solid; NKRA
    WHITE POWDER. SWEET TASTE.

    Color/Form

    Colorless crystals or white granular powder

    XLogP3

    -2.6

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    5

    Exact Mass

    180.06338810 Da

    Monoisotopic Mass

    180.06338810 Da

    Boiling Point

    greater than 212 °F at 760 mmHg (USCG, 1999)

    Heavy Atom Count

    12

    Taste

    Sweet

    Density

    1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink
    1.544
    Density: 1.5620 at 18 °C/4 °C /alpha-Glucose/; 1.54 at 25 °C/4 °C /alpha-Glucose, monohydrate/; 1.5620 at 18 °C/4 °C; needles from alc ohol/beta-Glucose/
    Relative density (water = 1): 1.56

    LogP

    -3.24
    -3.3

    Odor

    Odorless

    Decomposition

    When heated to decomposition it emits acrid smoke and irritating fumes.
    Thermal decomposition products include carbon dioxide, carbon monoxide, and irritating and toxic fumes and/or gases.

    Melting Point

    less than 32 °F (USCG, 1999)
    146 °C
    Crystals from water, MP: 83 °C; specific optical rotation = +102.0 deg to 47.9 deg (water) at 25 °C/D. 0.74 times as sweet as sucrose; 1 g dissolves in ca 1 mL water, ca 60 mL alcohol /alpha-Glucose, monohydrate/
    146Â °C

    UNII

    5J5I9EB41E

    Drug Indication

    Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation. It is also used for metabolic disorders such as hypoglycemia.
    FDA Label

    Therapeutic Uses

    /CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Glucose is included in the database.
    2.5-11.5% Dextrose injections are administered by peripheral IV infusion to provide calories and water for hydration; these injections may be admixed with amino acids injections or other compatible IV fluids to provide parenteral nutrition. Hypertonic dextrose injections (concentration greater than 5%) are used to provide adequate calories in a minimal volume of water. 40-70% Dextrose injections are concentrated sources of calories which are admixed with amino acids injections or other compatible IV fluids and administered via central veins to provide parenteral nutrition. 50% Dextrose injections are frequently used in adults and children to restore blood glucose concentrations in the treatment of hypoglycemia resulting from insulin excess or other causes. 10-25% Dextrose injections are used in neonates and infants to restore blood glucose concentrations in the treatment of acute symptomatic hypoglycemia.
    On surface of eye, 30% to 50% glucose soln has been used successfully in relieving corneal edema in patients... it has been used as eyedrops, ocular bath, or ointment.
    During periods of inanition, intravenous injection of isotonic solution of dextrose provides both fluid and carbohydrate. ... Body protein is spared, and starvation-ketosis and acidosis are prevented. ... Hypertonic solutions of dextrose are also admin intravenously to initiate osmotic diuresis.
    For more Therapeutic Uses (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

    Mechanism of Action

    Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.
    Vascular calcification is a hallmark of type 2 diabetes. Glucose stimulates calcification in culture of vascular smooth muscle cells (VSMCs) but the underlying mechanisms remain obscure. We observed that high glucose levels stimulated mouse and human VSMC trans-differentiation into chondrocytes, with increased levels of Sox9, type II collagen, glycosaminoglycan and Runx2 expression, and increased alkaline phosphatase activity and mineralization. These effects were associated with increased expression of IL-1beta, which stimulated alkaline phosphatase and calcification, suggesting that glucose induces chondrocyte differentiation of VSMCs, possibly through IL-1beta activation.

    Vapor Pressure

    8.0X10-14 mm Hg at 25 °C /extrapolated from a higher solid-phase temperature range/

    Other CAS

    2280-44-6
    50-99-7

    Absorption Distribution and Excretion

    Polysaccharides can be broken down into smaller units by pancreatic and intestinal glycosidases or intestinal flora. Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) play predominant roles in intestinal transport of glucose into the circulation. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane, but it was proposed that GLUT2 can be recruited into the apical membrane after a high luminal glucose bolus allowing bulk absorption of glucose by facilitated diffusion. Oral preparation of glucose reaches the peak concentration within 40 minutes and the intravenous infusions display 100% bioavailability.
    Glucose can be renally excreted.
    The mean volume of distribution after intravenous infusion is 10.6L.
    The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.
    Members of the IL-6 family, IL-6 and ciliary neurotrophic factor (CNTF), have been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle. However, the metabolic effects of another family member, leukemia inhibitory factor (LIF), are not well characterized. Effects of LIF on skeletal muscle glucose uptake and palmitate oxidation and signaling were investigated in ex vivo incubated mouse soleus and EDL muscles from muscle-specific AMPKalpha2 kinase-dead, muscle-specific SOCS3 knockout, and lean and high-fat-fed mice. Inhibitors were used to investigate involvement of specific signaling pathways. LIF increased muscle glucose uptake in dose (50-5,000 pM/l) and time-dependent manners with maximal effects at the 30-min time point. LIF increased Akt Ser(473) phosphorylation (P) in soleus and EDL, whereas AMPK Thr(172) P was unaffected. Incubation with parthenolide abolished LIF-induced glucose uptake and STAT3 Tyr(705) P, whereas incubation with LY-294002 and wortmannin suppressed both basal and LIF-induced glucose uptake and Akt Ser(473) P, indicating that JAK and PI 3-kinase signaling is required for LIF-stimulated glucose uptake. Incubation with rapamycin and AZD8055 indicated that mammalian target of rapamycin complex (mTORC)2, but not mTORC1, also is required for LIF-stimulated glucose uptake. In contrast to CNTF, LIF stimulation did not alter palmitate oxidation. LIF-stimulated glucose uptake was maintained in EDL from obese insulin-resistant mice, whereas soleus developed LIF resistance. Lack of SOCS3 and AMPKalpha2 did not affect LIF-stimulated glucose uptake. In conclusion, LIF acutely increased muscle glucose uptake by a mechanism potentially involving the PI 3-kinase/mTORC2/Akt pathway and is not impaired in EDL muscle from obese insulin-resistant mice.
    The aim of the work is to analyze the relationship between consumption of glucose solution by rats and its absorption, and to use this fact for assessment of the absorptive capacity of the small intestine in non anesthetized animals in vivo. Consumption of glucose solution (200 g/L) by fasted rats was recorded in the control, and after administration of phloridzin--inhibitor of glucose active transport- or 3 hours after the restriction stress. On the mathematical model we studied the relative role of factors that can influence the temporal dynamics of glucose consumption by rats. The rate of glucose consumption was observed being decreased in the presence of phloridzin (1 mM), and be increased after the stress. The results of modeling are consistent with the experimental data and show that the rate of consumption of glucose solutions considerably more depends on the transport activity of the small intestine than on glucose concentration in the solution, or on the substrate regulation of the stomach emptying. Analysis of dynamics of consumption of glucose solution by intact rats may be considered as one of promising approaches to assessing the absorptive capacity of the small intestine under natural conditions.
    Facilitated diffusion involves carrier substance within placenta, which acts to incr rate of transfer beyond that which would be expected... glucose is apparently transferred in this manner. ...No metabolic energy may be required, & transfer is in direction of concn gradient.
    When excesses are given IV blood sugar values usually return near normal within an hour or two, most of excess having been eliminated through kidneys, & CA 40% dialyzes into tissues with small amt destroyed by oxidation.
    For more Absorption, Distribution and Excretion (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

    Metabolism Metabolites

    Glucose can undergo aerobic oxidation in conjunction with the synthesis of energy molecules. Glycolysis is the initial stage of glucose metabolism where one glucose molecule is degraded into two molecules of pyruvate via substrate-level phosphorylation. These products are transported to the mitochondria where they are further oxidized into oxygen and carbon dioxide.
    Growth of Escherichia coli on glucose in batch culture is accompanied by the excretion of acetate, which is consumed by the cells when glucose is exhausted. This glucose-acetate transition is classically described as a diauxie (two successive growth stages). Here, we investigated the physiological and metabolic properties of cells after glucose exhaustion through the analysis of growth parameters and gene expression. We found that E. coli cells grown on glucose in batch culture produce acetate and consume it after glucose exhaustion but do not grow on acetate. Acetate is catabolized, but key anabolic genes--such as the genes encoding enzymes of the glyoxylate shunt--are not upregulated, hence preventing growth. Both the induction of the latter anabolic genes and growth were observed only after prolonged exposure to low concentrations of acetate and could be accelerated by high acetate concentrations. We postulate that such decoupling between acetate catabolism and acetate anabolism might be an advantage for the survival of E. coli in the ever-changing environment of the intestine. The glucose-acetate transition is a valuable experimental model for comprehensive investigations of metabolic adaptation and a current paradigm for developing modeling approaches in systems microbiology. Yet, the work reported in our paper demonstrates that the metabolic behavior of Escherichia coli during the glucose-acetate transition is much more complex than what has been reported so far. A decoupling between acetate catabolism and acetate anabolism was observed after glucose exhaustion, which has not been reported previously. This phenomenon could represent a strategy for optimal utilization of carbon resources during colonization and persistence of E. coli in the gut and is also of significant interest for biotechnological applications.
    When V. cholerae encounters nutritional stress, it activates (p)ppGpp-mediated stringent response. The genes relA and relV are involved in the production of (p)ppGpp, whereas the spoT gene encodes an enzyme that hydrolyzes it. Herein, we show that the bacterial capability to produce (p)ppGpp plays an essential role in glucose metabolism. The V. cholerae mutants defective in (p)ppGpp production (i.e. deltarelAdeltarelV and deltarelAdeltarelVdeltaspoT mutants) lost their viability because of uncontrolled production of organic acids, when grown with extra glucose. In contrast, the deltarelAdeltaspoT mutant, a (p)ppGpp overproducer strain, exhibited better growth in the presence of the same glucose concentration. An RNA sequencing analysis demonstrated that transcriptions of genes consisting of an operon for acetoin biosynthesis were markedly elevated in N16961, a seventh pandemic O1 strain, but not in its (p)ppGpp(0) mutant during glucose-stimulated growth. Transposon insertion in acetoin biosynthesis gene cluster resulted in glucose-induced loss of viability of the deltarelAdeltaspoT mutant, further suggesting the crucial role of acetoin production in balanced growth under glucose-rich environments. Additional deletion of the aphA gene, encoding a negative regulator for acetoin production, failed to rescue the (p)ppGpp(0) mutant from the defective glucose-mediated growth, suggesting that (p)ppGpp-mediated acetoin production occurs independent of the presence of AphA. Overall, our results reveal that (p)ppGpp, in addition to its well known role as a stringent response mediator, positively regulates acetoin production that contributes to the successful glucose metabolism and consequently the proliferation of V. cholerae cells under a glucose-rich environment, a condition that may mimic the human intestine.
    Heterogeneity within the same tumor type has been described to be complex and occur at multiple levels. Less is known about the heterogeneity at the level of metabolism, within a tumor set, yet metabolic pathways are highly relevant to survival signaling in tumors. In this study, we profiled the glucose metabolism of several non-small cell lung carcinoma (NSCLC) cell lines and could show that, NSCLC display distinct glycolytic metabolism. Genetic and pharmacological perturbation of glycolysis was selectively toxic to NSCLCs with high rates of glycolysis. Furthermore, high expression of hexokinase-2, localized at the mitochondria, was a feature of the NSCLCs dependent on glucose catabolism. Our study provides evidence for quantitative metabolic diversity in NSCLCs and indicates that glucose metabolism provide differential prosurvival benefits to NSCLCs.
    To observe the influence of different concentrations of bisphenol A (BPA) on glucose metabolism and lactate dehydrogenase (LDH) expression in rat Sertoli cells in vitro and investigate the mechanisms of BPA inducing male infertility. Using two-step enzyme digestion, we isolated Sertoli cells from male Wistar rats and constructed a primary Sertoli cell system, followed by immunohistochemical FasL staining. We randomly divided the Sertoli cells into a control group to be cultured in the serum-free minimal essential medium (MEM) plus dimethyl sulfoxide (DMSO) and three experimental groups to be treated with 100 nmol/L, 10 umol/L, and 1 mmol/L BPA, respectively, in the MEM plus DMSO. After 48 hours of treatment, we measured the proliferation of the cells by CCK-8 assay, determined the concentrations of metabolites by NMR spectroscopy, and detected the expression of LDH in the Sertoli cells by RT-PCR and Western blot. The purity of the isolated Sertoli cells was (96.05 +/- 1.28)% (n = 10). Compared with the control group, the 100 nmol/L, 10 umol/L, and 1 mmol/L BPA groups showed no remarkable changes in the proliferation of Sertoli cells ([98 +/- 8]%, [96 +/- 3]%, and [95 +/- 3]%, P >0.05), but the 10 umol/L and 1 mmol/L of BPA groups exhibited significantly decreased concentrations of intracellular glucose ([3.89 +/- 0.07] vs [3.36 +/- 0.24] and [3.04 +/- 0.21] pmol/cell, P <0.05) and lactate ([0.43 +/- 0.06] vs [0.29 +/- 0.05] and [0.20 +/- 0.03] pmol/cell, P <0.05). The expression of LDH mRNA was decreased with the increased concentration of BPA, while that of LDH protein reduced only in the 1 mmol/L BPA group (P <0.05). High-concentration BPA decreases the expression of LDH and alters glucose metabolism in Sertoli cells, and therefore may reduce the provision of lactate for germ cells and impair spermatogenesis.
    For more Metabolism/Metabolites (Complete) data for D(+)-Glucose (9 total), please visit the HSDB record page.

    Associated Chemicals

    eta-D-Glucose; 492-61-5
    alpha-D-glucose; 492-62-6

    Wikipedia

    Glucose

    Drug Warnings

    ... the sugar itself may be source of pyrogens, and extreme care must be observed throughout the preparation of dextrose injections to prevent contamination, for conditions are practically ideal for the development of bacteria and, therefore, pyrogens.
    Hyperglycemia and glycosuria may result /from dextrose injection/, depending on the infusion rate and metabolic status. Because of both the dilution of extracellular fluid and endocellular movement of potassium during glucose uptake, hypokalemia may be a consequence. Reactive hypoglycemia may result from the abrupt termination of administration.
    Prolonged parenteral nutrition with dextrose solutions may adversely affect the production of insulin; to avoid this potential adverse effect, and to minimize hyperglycemia and consequent glycosuria, it may be necessary to add insulin to the infusion. Blood and urinary glucose should be monitored periodically. When infusions of concentrated dextrose are discontinued, it is advisable to substitute a 5 or 10% dextrose solution to prevent rebound hypoglycemia.
    Dextrose solutions which do not contain electrolytes should not be administered concomitantly with blood through the same IV infusion set because of the possibility of agglomeration.
    For more Drug Warnings (Complete) data for D(+)-Glucose (7 total), please visit the HSDB record page.

    Biological Half Life

    The approximate half-life is 14.3 minutes following intravenous infusion. Gut glucose half-life was markedly higher in females (79 ± 2 min) than in males (65 ± 3 min, P < 0.0001) and negatively related to body height (r = -0.481; P < 0.0001).

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
    Fragrance Ingredients
    Cosmetics -> Humectant

    Methods of Manufacturing

    Dextrose is manufactured almost exclusively from corn (maize) starch in the United States. In other countries, starch from sorghum (milo), wheat, rice, potato, tapioca (yucca, cassava), arrowroot, and sago are used to varying degrees along with corn starch. Prior to the 1960s, commercial dextrose was produced using acid and acid-enzyme hydrolysis processes that yielded only about 86 and 92-94% dextrose, respectively. The development of thermostable bacterial a-amylase enzymes led to total enzyme processes that eliminated acid degradation products and increased dextrose yield to about 95-97%. In an enzymatic process, starch is hydrolyzed (thinned or liquefied) with a bacterial a-amylase. The resulting substrate is then hydrolyzed to dextrose (saccharified) using glucoamylase, a fungal enzyme that preferentially cleaves dextrose from the partially degraded starch. The initial extent of liquefaction is generally in the range of 10-20 dextrose equivalent (DE). DE is a measure of the reducing-sugar content calculated as dextrose and expressed as a percentage of the total dry substance. Several industrial enzyme liquefaction processes are used commercially. These processes are referred to as (1) enzyme-heat-enzyme, (2) low temperature, (3) dual enzyme/dual heating, (4) dual enzyme/single heating, and (5) thermal liquefaction.
    Hydrolysis of cornstarch with acids or enzymes, hydrolysis of cellulosic wastes.

    General Manufacturing Information

    Other (requires additional information)
    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Wholesale and Retail Trade
    Not Known or Reasonably Ascertainable
    All Other Chemical Product and Preparation Manufacturing
    D-Glucose: ACTIVE
    Dextrose (D-glucose) is by far the most abundant sugar in nature. It occurs either in the monosaccharide form (free state) or in a polymeric form of anhydrodextrose units. As a monosaccharide, dextrose is present in substantial quantities in honey, fruits, and berries. As a polymer, dextrose occurs in starch, cellulose, and glycogen.

    Analytic Laboratory Methods

    A low density /carbon nanotube/ (CNT) forest was fabricated by plasma enhanced chemical vapor deposition, and Ni nanoclusters were well distributed on the sidewall and on top of CNT forest by magnetron sputtering. The Ni deposition time plays an important role in electrochemical properties of the CNT/Ni electrodes, and the optimized deposition time is 150 to 240 s. Cyclic voltammetry and chronoamperometry were used to evaluate the catalytic activities of the CNT/Ni electrodes. The sensitivity of the glucose sensor based on a Ni24OS electrode is able to reach 1433 uA mM(-1) per sq cm, which is much higher than that found using a NiOS electrode.
    Acrylamide (AA) is a known lethal neurotoxin and carcinogen. AA is formed in foods during the browning process by the Maillard reaction of glucose(GL) with asparagine (AS). For the first time, the simultaneous online preconcentration and separation of AA, AS and GL using analyte focusing by ionic liquid micelle collapse capillary electrophoresis (AFILMC) was presented. Samples were prepared in a 1-butyl-3-methylimidazolium bromide (BMIMBr) micellar matrix with a conductivity 4 times greater than that of the running buffer (12.5 mmol L(-1) phosphate buffer at pH 8.5). Samples were hydrodynamically injected into a fused silica capillary at 25.0 mbar for 25.0 s. Separations were performed by applying a voltage of 25.0 kV and a detection at 200.0 nm. To sufficiently reduce BMIMBr adsorption on the interior surface of capillary, an appropriate rinsing procedure by hydrochloric acid and water was optimized. AFILMC measurements of analytes within the concentration range of 0.05-10.0 ?mol L(-1) achieved adequate reproducibility and accuracy with RSD 1.14-3.42% (n=15) and recovery 98.0-110.0%, respectively. Limits of detections were 0.71 ng g(-1) AA, 1.06 ng g(-1) AS and 27.02 ng g(-1) GL with linearity ranged between 2.2 and 1800 ng g(-1). The coupling of AFILMC with IL based ultrasonic assisted extraction (ILUAE) was successfully applied to the efficient extraction and determination of AA, AS and GL in bread samples. The structure of ILs has significant effects on the extraction efficiency of analytes. The optimal extraction efficiency (97.8%) was achieved by an aqueous extraction with 4:14 ratio of sample: 3.0 mol L(-1) BMIMBr followed by sonication at 35 °C. The proposed combination of ILUAE and AFILMC was simple, ecofriendly, reliable and inexpensive to analyze a toxic compound and its precursors in bread which is applicable to food safety.
    In this study, we demonstrated a simple, rapid and inexpensive fabrication method to develop a novel gold nanobouquet structure fabricated indium tin oxide (GNB/ITO) electrode based on electrochemical deposition of gold ions onto ITO substrate. The morphology of the fabricated electrode surface was characterized by scanning electron microscopy (SEM) to confirm the GNB formation. Enzyme-free detection of glucose using a GNB/ITO electrode was described with high sensitivity and selectivity based on cyclic voltammetry assay. The results demonstrate a linear relation within wide concentration range (500 nM to 10 mM) of glucose, with a correlation coefficient of 0.988. The interference effect of uric acid was effectively avoided for the detection of glucose (1 uM to 10 mM). Moreover, the developed sensor was applied to determine the concentration of glucose in the presence of human serum to indicate the ability of GNB/ITO electrodes in real samples. Hence, newly developed GNB/ITO electrode has potential application in enzyme-free glucose sensor with highly sensitivity and selectivity.
    AOAC Method 945.29. Sugars (total reducing) in brewing sugars and sirups.
    For more Analytic Laboratory Methods (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    A novel biosensor for the determination of hydrogen peroxide and glucose was developed based on EGN-TDZ-Pd, as an electrocatalyst. The preparation of graphene oxide (GO) nanosheets was functionalized by combining it with 5-amino-1,3,4-thiadiazole-2-thiol (TDZ) and by covalently bonding it to palladium (Pd) nanoparticles (GO-TDZ-Pd). In the electrochemical investigation, EGN-TDZ-Pd was characterized via scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS). Cyclic voltammetry (CV) and chronoamperometry (CA) were used to characterize the performance of EGN-TDZ-Pd. The proposed H2O2 biosensor exhibited a wide linear range from 10 uM to 6.5 mM. Also, aglucose biosensor was prepared using glucose oxidase and EGN-TDZ-Pd placed onto a glassy carbon electrode (GCE). The GOx/EGN-TDZ-Pd/GCE was easily prepared using a rapid and simple procedure, and it was utilized for highly sensitive glucose determination.
    The highly sensitive, interference-free and non-enzymatic optical sensing of glucose has been made possible for the first time using the hydrothermally synthesized ZnO nanorods. The UV irradiation of glucose-treated ZnO nanorods decomposes glucose into hydrogen peroxide (H2O2) and gluconic acid by UV oxidation. The ZnO nanorods play the role of a catalyst similar to the oxidase used in the enzymatic glucose sensors. The photoluminescence (PL) intensity of the near-band edge emission of the ZnO nanorods linearly decreased with the increased concentration of H2O2. Therefore, the glucose concentration is monitored over the wide range of 0.5-30 mM, corresponding to 9-540 mg/dL. The concentration range of the linear region in the calibration curve is suitable for its clinical use as a glucose sensor, because the glucose concentration of human serum is typically in the range of 80-120 mg/dL. In addition, the optical glucose sensor made of the ZnO nanorods is free from interference by bovin serum albumin, ascorbic acid or uric acid, which are also present in human blood. The non-enzymatic ZnO-nanorod sensor has been demonstrated with human serum samples from both normal persons and diabetic patients. There is a good agreement between the glucose concentrations measured by the PL quenching and standard clinical methods.
    Inspired by a sequential hydrolysis-precipitation mechanism, morphology-controllable hierarchical cupric oxide (CuO) nanostructures are facilely fabricated by a green water/ethanol solution-phase transformation of Cu(x)(OH)(2x-2)(SO4) precursors in the absence of any organic capping agents and without annealing treatment in air. Antlerite Cu3(OH)4(SO4) precursors formed in a low volume ratio between water and ethanol can transform into a two-dimensional (2D) hierarchical nanoporous CuO ribbon assembly of free-standing nanoneedle building blocks and hierarchical nanoneedle-aggregated CuO flowers. Brochantite Cu4(OH)6(SO4) precursors formed in a high volume ratio between water and ethanol can transform into hierarchical nanoplate-aggregated CuO nanoribbons and nanoflowers. Such 2D hierarchical nanoporous CuO ribbons serving as a promising electrode material for nonenzymatic glucose detection show high sensitivity, a low detection limit, fast amperometric response and good selectivity. Significantly, this green water-induced precursor-hydrolysis method might be used to control effectively the growth of other metal oxide micro-/nanostructures.
    An amperometric glucose biosensor based on direct electron transfer of glucose oxidase (GOD) self-assembled on the surface of partially unzipped carbon nanotubes (PUCNTs) modified glassy carbon electrode (GCE) has been successfully fabricated. PUCNTs were synthesized via a facile chemical oxidative etching CNTs and used as a novel immobilization matrix for GOD. The cyclic voltammetric result of the PUCNT/GOD/GCE showed a pair of well-defined and quasi-reversible redox peaks with a formal potential of -0.470V and a peak to peak separation of 37mV, revealing that the fast direct electron transfer between GOD and the electrode has been achieved. It is notable that the glucose determination has been achieved in mediator-free condition. The developed biosensor displayed satisfactory analytical performance toward glucose including high sensitivity (19.50uA mM(-1)cm(-2)), low apparent Michaelis-Menten (5.09mM), a wide linear range of 0-17mM, and also preventing the interference from ascorbic acid, uric acid and dopamine usually coexisting with glucose in human blood. In addition, the biosensor acquired excellent storage stabilities. This facile, fast, environment-friendly and economical preparation strategy of PUCNT-GOD may provide a new platform for the fabrication of biocompatible glucosebiosensors and other types of biosensors.
    An analytical method for the determination of trehalose, maltose, and glucose in biotransformation samples was developed by using high performance anion exchange chromatography coupled with pulsed ampere detection (HPAEC-PAD). The analysis was performed on a CarboPac 10 column (250 mm x 2 mm) with the gradient elution of NaOH-NaAc as the mobile phase. The column temperature was set at 30 °C, the flow rate was 0.30 mL/min. The results showed that trehalose, maltose, and glucose in biotransformation system were completely separated and determined in 15 min. The linear ranges and the working curves were determined by using standard samples. The correlation coefficients of three kinds of carbohydrates were over 0.9998. The detection limits (LODs) were 0.010 - 0.100 mg/L. Under the optimized separation conditions, the recoveries of saccharides in the transformation system at three different spiked levels ranged from 89.4% to 103.2%. In biotransformation system, 50 IU trehalose synthase were added into 200 g/L maltose for reaction of 8 hr at 37 °C, pH 8.0. Under the above conditions, the concentration of trehalose in biotransformation sample was 101.084 g/L, and the conversion rate of trehalose reached 50.5%. The method can be applied to determine the composition in the transformation system with the advantages of simplicity and convenience.

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place.
    General storage may be used. Store in a cool, dry, well-ventilated area away from strong oxidizers, strong acids.

    Interactions

    Recent studies suggest that meat intake is associated with diabetes-related phenotypes. However, whether the associations of meat intake and glucose and insulin homeostasis are modified by genes related to glucose and insulin is unknown. We investigated the associations of meat intake and the interaction of meat with genotype on fasting glucose and insulin concentrations in Caucasians free of diabetes mellitus. Fourteen studies that are part of the Cohorts for Heart and Aging Research in Genomic Epidemiology consortium participated in the analysis. Data were provided for up to 50,345 participants. Using linear regression within studies and a fixed-effects meta-analysis across studies, we examined 1) the associations of processed meat and unprocessed red meat intake with fasting glucose and insulin concentrations; and 2) the interactions of processed meat and unprocessed red meat with genetic risk score related to fasting glucose or insulin resistance on fasting glucose and insulin concentrations. Processed meat was associated with higher fasting glucose, and unprocessed red meat was associated with both higher fasting glucose and fasting insulin concentrations after adjustment for potential confounders [not including body mass index (BMI)]. For every additional 50-g serving of processed meat per day, fasting glucose was 0.021 mmol/L (95% CI: 0.011, 0.030 mmol/L) higher. Every additional 100-g serving of unprocessed red meat per day was associated with a 0.037-mmol/L (95% CI: 0.023, 0.051-mmol/L) higher fasting glucose concentration and a 0.049-ln-pmol/L (95% CI: 0.035, 0.063-ln-pmol/L) higher fasting insulin concentration. After additional adjustment for BMI, observed associations were attenuated and no longer statistically significant. The association of processed meat and fasting insulin did not reach statistical significance after correction for multiple comparisons. Observed associations were not modified by genetic loci known to influence fasting glucose or insulin resistance. The association of higher fasting glucose and insulin concentrations with meat consumption was not modified by an index of glucose- and insulin-related single-nucleotide polymorphisms.
    Recent studies demonstrated an adverse effect of chronic exposure to air pollution (AP) on metabolic syndrome and its components. In a population-based study, we investigated the association between exposure to ambient AP and serum glucose (SG), among subjects with normal glucose, impaired fasting glucose (IFG), and diabetes mellitus (DM).We included 1,063,887 SG tests performed in 131,882 subjects (years 2001-2012). Exposure data included daily levels of SO2, NO2 and other pollutants of industrial, traffic, and nonanthropogenic sources. Demographical, clinical, and medications purchase data were assessed. Log-transformed SG levels were analyzed by linear mixed models adjusted for seasonal variables and personal characteristics.SG increases (%increase [95% CI]), among subjects with normal glucose, IFG, and DM, respectively, were associated with 6.36 ?ppb increase of NO2 measured 24 to 72? hours before the test (0.40% [0.31%; 0.50%], 0.56% [0.40%; 0.71%], and 1.08% [0.86%; 1.29%]); and with 1.17?ppb increase of SO2 measured 24 ?hours before the test (0.29% [0.22%; 0.36%], 0.20% [0.10%; 0.31%], and 0.33% [0.14%; 0.52%]). Among DM population, weakest association was observed among patients treated with Metformin (0.56% increase in SG [0.18%; 0.95%]). In conclusion, NO2 and SO2 exposure is associated with small but significantly increased levels of SG. Although DM patients were found to be more susceptible to the AP induced SG variations, Metformin treatment seem to have a protective effect. Given the chronic lifetime exposure to AP and the broad coverage of the population, even small associations such as those found in our study can be associated with detrimental health effects and may have profound public health implications.
    Maternal diabetes-induced birth defects remain a significant health problem. Studying the effect of natural compounds with antioxidant properties and minimal toxicities on diabetic embryopathy may lead to the development of new and safe dietary supplements. Punicalagin is a primary polyphenol found in pomegranate juice, which possesses antioxidant, anti-inflammatory and anti-tumorigenic properties, suggesting a protective effect of punicalagin on diabetic embryopathy. Here, we examined whether punicalagin could reduce high glucose-induced neural tube defects (NTDs), and if this rescue occurs through blockage of cellular stress and caspase activation. Embryonic day 8.5 (E8.5) mouse embryos were cultured for 24 or 36 hr with normal (5 mM) glucose or high glucose (16.7 mM), in presence or absence of 10 or 20 uM punicalagin. 10 uM punicalagin slightly reduced NTD formation under high glucose conditions; however, 20 uM punicalagin significantly inhibited high glucose-induced NTD formation. Punicalagin suppressed high glucose-induced lipid peroxidation marker 4-hydroxynonenal, nitrotyrosine-modified proteins, and lipid peroxides. Moreover, punicalagin abrogated endoplasmic reticulum stress by inhibiting phosphorylated protein kinase ribonucleic acid (RNA)-like ER kinase (p-PERK), phosphorylated inositol-requiring protein-1alpha (p-IRE1alpha), phosphorylated eukaryotic initiation factor 2alpha (p-eIF2alpha), C/EBP-homologous protein (CHOP), binding immunoglobulin protein (BiP) and x-box binding protein 1 (XBP1) mRNA splicing. Additionally, punicalagin suppressed high glucose-induced caspase 3 and caspase 8 cleavage. Punicalagin reduces high glucose-induced NTD formation by blocking cellular stress and caspase activation. These observations suggest punicalagin supplements could mitigate the teratogenic effects of hyperglycemia in the developing embryo, and possibly prevent diabetes-induced NTDs.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Last modified: 07-22-2023
    Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
    Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
    Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology
    Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
    Mooibroek et al. A threading receptor for polysaccharides. Nature Chemistry, doi: 10.1038/nchem.2395, published online 23 November 2015 http://www.nature.com/nchem
    Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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